![molecular formula C12H13N3O2 B6132341 N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 955965-33-0](/img/structure/B6132341.png)
N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly known as MPCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPCC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
Synthesis and Characterization
N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is involved in the synthesis of various derivatives with potential biological activities. For instance, Hassan et al. (2014) reported the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Structural Studies and Analysis
Kumara et al. (2018) conducted spectral and X-ray crystal structure analysis of a pyrazole derivative, including NMR, mass spectra, FT-IR, and UV–Visible studies. They also investigated the thermal stability and intermolecular interactions through Hirshfeld surface analysis (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antimicrobial Activity
Pitucha et al. (2011) explored N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives for potential antimicrobial properties. They found that certain compounds displayed high activity against various strains of Staphylococcus aureus (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Microwave-Assisted Synthesis
Hu et al. (2011) described a microwave-assisted synthesis method for N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, noting their bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).
Functionalization Reactions
Korkusuz, Yıldırım, & Albayrak (2013) investigated functionalization reactions of 4-benzoyl-5-phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl chloride and evaluated their antimicrobial activity (Korkusuz, Yıldırım, & Albayrak, 2013).
Biological Activity and Insecticidal Applications
Deng et al. (2016) conducted a study on substituted pyrazole amide derivatives, focusing on their insecticidal activities and potential as ecdysone analogs (Deng, Xie, Li, Yuan, Hu, Zhang, Wang, Ming, & Yang, 2016).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(6-7-13-15)12(16)14-9-4-3-5-10(8-9)17-2/h3-8H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJADDFUSIOQBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211222 | |
Record name | N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
955965-33-0 | |
Record name | N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955965-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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